5-tert-Butyl-2-hydroxybenzaldehyde 5-tert-Butyl-2-hydroxybenzaldehyde 5-tert-Butyl-2-hydroxybenzaldehyde is a 5-substituted 2-hydroxy aromatic aldehyde. It participates in the synthesis of Schiff base appended porphyrazine.

Brand Name: Vulcanchem
CAS No.: 2725-53-3
VCID: VC1985778
InChI: InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)O)C=O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

5-tert-Butyl-2-hydroxybenzaldehyde

CAS No.: 2725-53-3

Cat. No.: VC1985778

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

5-tert-Butyl-2-hydroxybenzaldehyde - 2725-53-3

CAS No. 2725-53-3
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 5-tert-butyl-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3
Standard InChI Key ZVCQQLGWGRTXGC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)O)C=O
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)O)C=O

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

  • A tert-butyl group (-C(CH₃)₃) at the 5-position, imparting steric bulk and electron-donating effects.

  • A hydroxyl group (-OH) at the 2-position, enabling hydrogen bonding and acidity.

  • An aldehyde group (-CHO) at the 1-position, providing electrophilic reactivity.

X-ray crystallography reveals that all non-hydrogen atoms (except methyl groups) lie nearly coplanar (r.m.s. deviation = 0.011 Å), with an intramolecular O–H···O hydrogen bond (2.54 Å) between the hydroxyl and aldehyde oxygen atoms .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point252.1 ± 20.0°C at 760 mmHg
Melting Point100–103°C
Flash Point104.0 ± 14.4°C (closed cup)
Vapor Pressure0.012 mmHg at 25°C
Refractive Index1.539 (20°C)
pKa8.39 ± 0.18

Solubility and Stability

  • Solubility: Miscible with ethanol, ether, and dichloromethane .

  • Stability: Sensitive to air and light; requires storage under inert gas in cool, dark conditions .

Synthesis and Manufacturing

Riemer-Tiemann Reaction

The primary industrial synthesis involves the Riemer-Tiemann reaction of 4-tert-butylphenol:

  • Alkaline Hydrolysis: 4-tert-butylphenol is treated with NaOH (60 g in 80 mL H₂O) at 60–65°C.

  • Chloroform Addition: CHCl₃ (30 mL) is added dropwise, forming 5-tert-butyl-2-hydroxybenzaldehyde via electrophilic substitution .

  • Purification: The product is isolated by filtration and recrystallized from ethanol (yield: 83%) .

Alternative Routes

  • Bromination: Reacting the aldehyde with liquid bromine in acetic acid yields 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .

  • Schiff Base Formation: Condensation with (R,R)-1,2-diaminocyclohexane in ethanol under reflux produces chiral salen ligands (70% yield) .

Chemical Reactivity

Aldehyde Functionality

The aldehyde group undergoes:

  • Schiff Base Formation: Reacts with amines to form imines, critical in synthesizing chiral ligands for asymmetric catalysis .

  • Nucleophilic Additions: Participates in Grignard reactions and cyanohydrin formation.

Hydroxyl Group

  • Acidity: Deprotonates in basic media (pKa ≈ 8.39), enabling salt formation.

  • Electrophilic Substitution: Directs incoming electrophiles to the 3- and 4-positions due to ortho/para-directing effects .

tert-Butyl Group

  • Steric Effects: Hinders reactions at the 5-position, enhancing regioselectivity.

  • Electron Donation: Stabilizes intermediates through hyperconjugation.

Applications

Asymmetric Catalysis

  • Chiral Salen Ligands: Complexes with Mn(III) or Cu(II) catalyze enantioselective epoxidations and cyclopropanations .

  • Jacobsen Catalyst: A Mn-salen derivative enables >90% enantiomeric excess in epoxide synthesis .

Pharmaceutical Intermediates

  • Antitumor Agents: Serves as a precursor in vanadium(V) amino phenolato complexes, which exhibit cytotoxicity against cancer cell lines .

  • Antimicrobials: Schiff base derivatives show activity against Staphylococcus aureus and Escherichia coli .

Materials Science

  • Coordination Polymers: Self-assembles with transition metals into porous frameworks for gas storage .

  • Photostabilizers: tert-Butyl groups inhibit UV degradation in polymers .

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